

In-Depth Technical Guide: VisanoCor Safety and Toxicity Profile

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Compound of Interest

Compound Name: *Visano cor*

Cat. No.: *B1209611*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-clinical and clinical safety and toxicity profile of VisanoCor, a combination pharmaceutical product. VisanoCor is a formulation of three active pharmaceutical ingredients: meprobamate, a carbamate with anxiolytic and sedative properties; diphenhydramine, a first-generation antihistamine with sedative, anticholinergic, and antiemetic effects; and pentaerythritol tetranitrate (PETN), a long-acting organic nitrate vasodilator. This guide is intended to provide a detailed resource for researchers and professionals in the field of drug development and pharmacology.

Executive Summary

VisanoCor combines the pharmacological effects of a sedative/anxiolytic, an antihistamine with central nervous system activity, and a vasodilator. The safety and toxicity profile of this combination is complex and is derived from the individual properties of its components and their potential interactions. Meprobamate's primary toxicity is central nervous system depression, with a risk of dependence and severe withdrawal symptoms. Diphenhydramine's adverse effects are mainly attributed to its anticholinergic properties and can include sedation, cognitive impairment, and in overdose, cardiotoxicity. Pentaerythritol tetranitrate is generally well-tolerated, with the main adverse effects being those related to its vasodilatory action, such as headaches and hypotension. A key consideration for the combination is the potential for additive or synergistic CNS depression.

Preclinical Safety and Toxicity

Acute Toxicity

The acute toxicity of the individual components of VisanoCor has been evaluated in animal models, primarily in rats.

Compound	Test Species	Route of Administration	LD50 Value
Meprobamate	Rat	Oral	700 - 1500 mg/kg (estimated)
Diphenhydramine Hydrochloride	Rat	Oral	500 mg/kg[1][2][3]
Pentaerythritol Tetranitrate	Rat	Oral	1660 mg/kg

Note: LD50 values for meprobamate can vary in the literature.

Limited data is available on the acute toxicity of the specific three-drug combination in VisanoCor. However, a study on a combination of ibuprofen and diphenhydramine showed that the combination had a different LD50 value than the individual components, suggesting that interactions can alter the acute toxicity profile[4].

Repeat-Dose Toxicity

Sub-chronic and chronic toxicity studies have been conducted on the individual components.

Meprobamate: Long-term use of meprobamate is associated with the development of tolerance and physical dependence. Abrupt withdrawal can lead to a severe and potentially life-threatening withdrawal syndrome similar to that of barbiturates.

Diphenhydramine: Chronic administration of diphenhydramine has been associated with concerns about cognitive impairment, particularly in the elderly, due to its anticholinergic properties[5].

Pentaerythritol Tetranitrate: Chronic studies in rats and mice have shown a low level of toxicity, with some effects on body weight at very high doses[6][7]. A No-Observed-Adverse-Effect Level (NOAEL) of 10,000 ppm (490 mg/kg-day) was identified in male rats in one study[8].

Genotoxicity and Carcinogenicity

Meprobamate: Studies on the genotoxicity and carcinogenicity of meprobamate have not raised significant concerns.

Diphenhydramine: Diphenhydramine is not considered to be a carcinogen[9].

Pentaerythritol Tetranitrate: Carcinogenicity studies conducted by the National Toxicology Program (NTP) in rats and mice did not show clear evidence of carcinogenic activity[10].

Reproductive and Developmental Toxicity

Meprobamate: Studies have suggested an increased risk of congenital malformations associated with the use of meprobamate during the first trimester of pregnancy.

Diphenhydramine: Some studies in mice have suggested a potential for increased incidence of cleft palate at doses that also cause maternal toxicity[11].

Pentaerythritol Tetranitrate: Developmental toxicity studies in rats have identified a NOAEL of 1000 mg/kg/day for embryo-/fetotoxicity and teratogenicity[12].

Clinical Safety Profile

The clinical safety of VisanoCor is based on the known adverse effect profiles of its individual components.

Common Adverse Events

Meprobamate:

- Drowsiness
- Dizziness
- Ataxia

- Headache
- Excitement and paradoxical reactions

Diphenhydramine:

- Sedation and drowsiness[13]
- Dizziness[13]
- Dry mouth, nose, and throat[13]
- Cognitive impairment, particularly in the elderly
- Blurred vision

Pentaerythritol Tetranitrate:

- Headache[14]
- Dizziness and lightheadedness[14]
- Flushing
- Postural hypotension[14]

Serious Adverse Events

Meprobamate:

- Dependence and withdrawal syndrome
- Seizures (with withdrawal)
- Severe allergic reactions
- Hematologic disorders (rare)

Diphenhydramine:

- Severe sedation and coma in overdose
- Cardiotoxicity in overdose (e.g., QT prolongation)[13]
- Anticholinergic toxidrome in overdose (delirium, hallucinations, tachycardia, urinary retention)

Pentaerythritol Tetranitrate:

- Severe hypotension, especially in combination with other vasodilators or alcohol.

Drug Interactions

A significant pharmacokinetic interaction has been reported for the combination of meprobamate, diphenhydramine, and pentaerythritol tetranitrate. A study by Gilbert et al. (1982) demonstrated that the co-administration of these three drugs in a formulated coated tablet (VisanoCor) resulted in a further increase in the plasma levels and AUC of pentaerythritol mononitrate, a major metabolite of PETN, compared to the administration of PETN with meprobamate and diphenhydramine without the specific formulation[15]. This suggests that the formulation itself may influence the absorption and/or metabolism of the components.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity studies of VisanoCor are not publicly available. However, standard toxicological procedures as outlined by regulatory bodies such as the FDA and OECD would have been followed. These typically include:

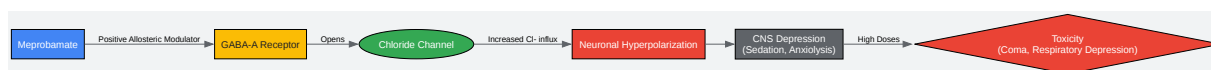
- **Acute Toxicity Studies:** Administration of single, escalating doses to rodents to determine the LD50. Observations include clinical signs of toxicity, body weight changes, and gross pathology at necropsy.
- **Repeat-Dose Toxicity Studies:** Daily administration of the test substance for a specified duration (e.g., 28 or 90 days) to at least two species (one rodent, one non-rodent). Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

- **Genotoxicity Assays:** A battery of in vitro (e.g., Ames test, chromosome aberration test) and in vivo (e.g., micronucleus test) assays to assess the potential for DNA damage and mutagenicity.
- **Carcinogenicity Bioassays:** Long-term administration (typically 2 years) to rodents to evaluate the potential for tumor formation.
- **Reproductive and Developmental Toxicity Studies:** Evaluation of effects on fertility and early embryonic development, and prenatal and postnatal development in offspring.

Signaling Pathways and Mechanisms of Toxicity

Meprobamate: GABAergic System Modulation

Meprobamate exerts its effects primarily through modulation of the GABA-A receptor in the central nervous system. Its toxicity at high doses is a direct extension of its pharmacological action, leading to excessive CNS depression.

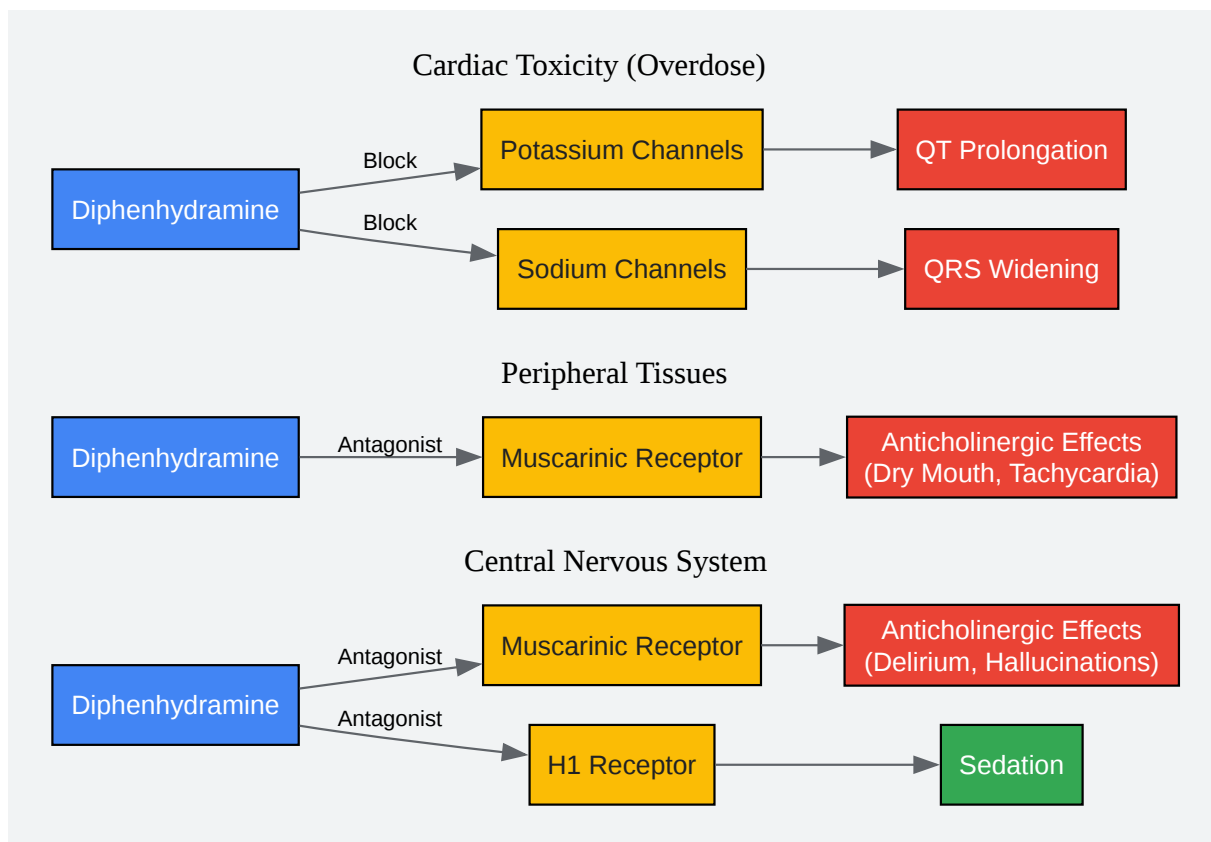


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Caption: Meprobamate's mechanism of action and toxicity pathway.

Diphenhydramine: Anticholinergic and Other Receptor Effects

Diphenhydramine's toxicity stems from its antagonism of muscarinic acetylcholine receptors (anticholinergic effects) and, in overdose, its blockade of sodium and potassium channels in the heart.

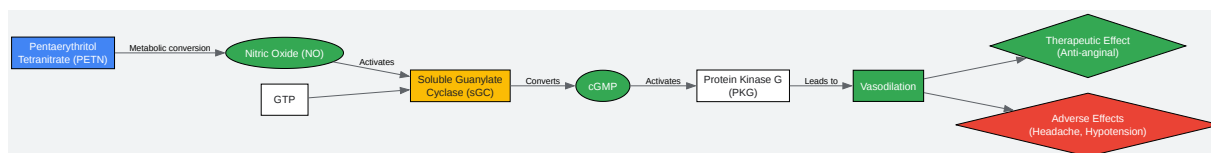


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Caption: Diphenhydramine's mechanisms of action and toxicity.

Pentaerythritol Tetranitrate: Nitric Oxide Signaling

The therapeutic and some of the adverse effects of PETN are mediated by the release of nitric oxide (NO) and subsequent activation of soluble guanylate cyclase (sGC).



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Caption: Pentaerythritol tetranitrate's nitric oxide signaling pathway.

Conclusion

The safety and toxicity profile of VisanoCor is multifaceted, reflecting the combined actions of its three active ingredients. The primary safety concerns revolve around the potential for central nervous system depression, anticholinergic effects, and the risk of dependence associated with meprobamate. The pharmacokinetic interaction leading to increased levels of a PETN metabolite warrants consideration, as it may influence the overall safety profile of the combination. A thorough understanding of the individual components and their potential for interaction is crucial for the safe and effective use of this combination product in a therapeutic setting and for guiding future research and development in this area.

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